

An In-depth Technical Guide to the Spectroscopic Data of Phenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenyl 4-hydroxybenzoate**

Cat. No.: **B096878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phenyl 4-hydroxybenzoate** (CAS No: 17696-62-7), a key intermediate in the synthesis of various organic compounds, including parabens used as preservatives in cosmetics and pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

Phenyl 4-hydroxybenzoate is a white crystalline solid with the molecular formula $C_{13}H_{10}O_3$ and a molecular weight of 214.22 g/mol .^[1] Its structure consists of a phenyl group connected to a 4-hydroxybenzoate moiety through an ester linkage.

Spectroscopic Data

The following sections present the key spectroscopic data for **Phenyl 4-hydroxybenzoate**, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The 1H and ^{13}C NMR spectra of **Phenyl 4-hydroxybenzoate** provide detailed

information about the arrangement of hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Phenyl 4-hydroxybenzoate** exhibits signals corresponding to the aromatic protons of the phenyl and 4-hydroxybenzoate rings, as well as the hydroxyl proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	Doublet	2H	Protons ortho to the ester group (on the 4-hydroxybenzoate ring)
~7.45	Multiplet	2H	Protons meta to the ester group (on the phenyl ring)
~7.25	Multiplet	3H	Protons ortho and para to the ester group (on the phenyl ring)
~6.90	Doublet	2H	Protons meta to the ester group (on the 4-hydroxybenzoate ring)
~5.50	Singlet (broad)	1H	Hydroxyl proton (-OH)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~165	Ester Carbonyl Carbon (C=O)
~162	Carbon bearing the hydroxyl group (on the 4-hydroxybenzoate ring)
~151	Carbon attached to the ester oxygen (on the phenyl ring)
~132	CH carbons ortho to the ester group (on the 4-hydroxybenzoate ring)
~129	CH carbons meta to the ester group (on the phenyl ring)
~126	CH carbon para to the ester group (on the phenyl ring)
~122	CH carbons ortho to the ester group (on the phenyl ring)
~121	Carbon bearing the ester group (on the 4-hydroxybenzoate ring)
~116	CH carbons meta to the ester group (on the 4-hydroxybenzoate ring)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Phenyl 4-hydroxybenzoate** shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydroxyl group)
3100-3000	Medium	C-H stretch (aromatic)
1710-1680	Strong	C=O stretch (ester carbonyl)
1610-1580	Medium	C=C stretch (aromatic ring)
1500-1400	Medium	C=C stretch (aromatic ring)
1300-1100	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **Phenyl 4-hydroxybenzoate** provides information about its molecular weight and fragmentation pattern.

Electron Ionization (EI) Mass Spectrum

m/z	Relative Abundance (%)	Assignment
214	~40	[M] ⁺ (Molecular Ion)
121	100	[M - C ₆ H ₅ O] ⁺ (Loss of phenoxy radical)
93	~30	[C ₆ H ₅ O] ⁺ (Phenoxy cation)
77	~25	[C ₆ H ₅] ⁺ (Phenyl cation)
65	~15	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Phenyl 4-hydroxybenzoate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

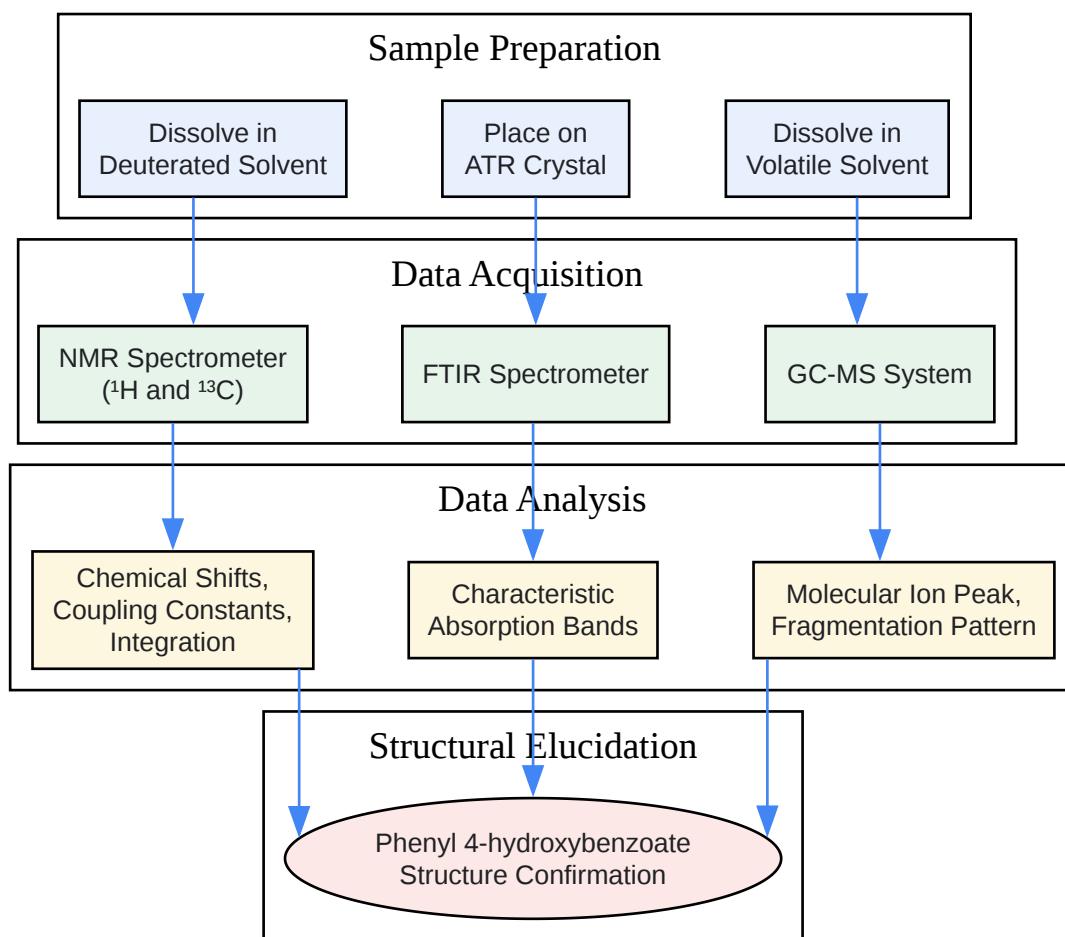
- Place a small amount of the solid **Phenyl 4-hydroxybenzoate** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal is collected prior to the sample scan.

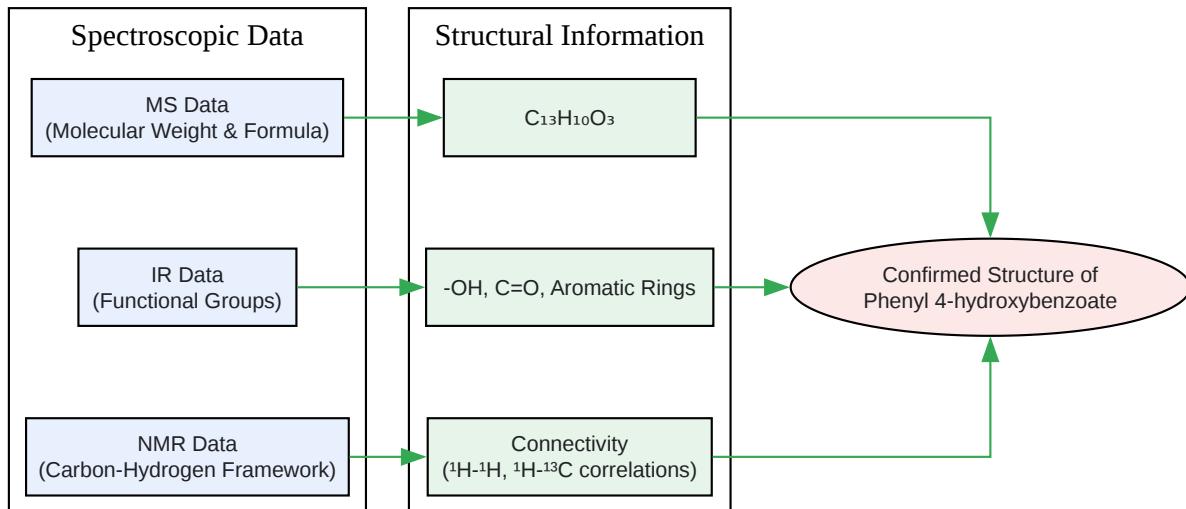
Mass Spectrometry

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):


- Dissolve a small amount of **Phenyl 4-hydroxybenzoate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

Data Acquisition:

- Instrument: A GC-MS system.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Phenyl 4-hydroxybenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Phenyl 4-hydroxybenzoate**.

[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylparaben | C₁₃H₁₀O₃ | CID 87250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Phenyl 4-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096878#spectroscopic-data-of-phenyl-4-hydroxybenzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com